molecular formula C₁₃H₂₀O₆ B1160822 O-(2-Propenyl)-Digitoxose 3,4-Diacetate

O-(2-Propenyl)-Digitoxose 3,4-Diacetate

Cat. No.: B1160822
M. Wt: 13206
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-Propenyl)-Digitoxose 3,4-Diacetate (CAS: N/A) is a specialized carbohydrate derivative with the molecular formula C₁₃H₂₀O₆ and a molecular weight of 272.29 g/mol . It is structurally characterized by a 2,6-dideoxy-D-ribo-hexopyranose (digitoxose) backbone substituted with a 2-propenyl ether group at the anomeric oxygen and acetyl esters at the 3- and 4-hydroxyl positions. This compound serves as a critical intermediate in synthesizing Digoxigenin Tetradigitoxoside, an impurity of the cardiac glycoside Digoxin, which is used to treat heart failure .

Properties

Molecular Formula

C₁₃H₂₀O₆

Molecular Weight

13206

Synonyms

2-Propenyl-2,6-dideoxy-D-ribo-hexopyranose 3,4-Diacetate

Origin of Product

United States

Comparison with Similar Compounds

Digitoxose Derivatives

Digitoxose (2,6-dideoxy-D-ribo-hexose) is a rare sugar commonly found in cardiac glycosides. The table below compares O-(2-Propenyl)-Digitoxose 3,4-Diacetate with other digitoxose derivatives:

Compound Substituents Molecular Formula Hydrolysis Products (TLC Rf Values) Key Applications Reference
This compound 2-Propenyl (O-linked), 3,4-diacetate C₁₃H₂₀O₆ Digitoxose (Rf: 0.51 in CHCl₃:MeOH; 0.07 in P.E.:Me₂CO) Intermediate for Digoxin impurities
Compound 3 (from ) Undisclosed glycoside N/A Digitoxose (same Rf as above) Natural product research
Digoxigenin Tetradigitoxoside Tetrasaccharide with digitoxose units C₄₁H₆₄O₁₄ Digitoxose (via sequential hydrolysis) Reference standard for Digoxin purity

Key Findings :

  • Hydrolysis of this compound yields digitoxose , confirmed by TLC (Rf = 0.51 in CHCl₃:MeOH) . This aligns with natural digitoxose glycosides (e.g., Compound 3), suggesting shared biosynthetic pathways .
  • Unlike Digoxigenin Tetradigitoxoside, which contains four digitoxose units, the target compound is a monosaccharide derivative optimized for synthetic flexibility .

Other Acetylated Sugars

Acetylation is a common protective strategy in carbohydrate chemistry. The table contrasts acetylation patterns:

Compound Sugar Backbone Acetylation Sites Molecular Formula Applications Reference
This compound Digitoxose 3,4-diacetate C₁₃H₂₀O₆ Pharmaceutical intermediate
3,6'-Disinapoyl Sucrose Sucrose 3,6'-disinapoyl C₃₄H₄₂O₁₉ Antioxidant, anti-inflammatory
Cymarose Derivatives Cymarose Variable N/A Cardiac glycoside biosynthesis

Key Findings :

  • The 3,4-diacetate groups in O-(2-Propenyl)-Digitoxose enhance solubility in organic solvents (e.g., MeOH, dioxane), facilitating its role in synthesis .
  • Unlike 3,6'-Disinapoyl Sucrose, which has bulky phenolic esters, the target compound’s smaller acetyl groups allow for easier deprotection during glycoside assembly .

Propenyl-Substituted Compounds

The 2-propenyl group confers unique reactivity. Comparisons include:

Compound Core Structure Propenyl Substitution Applications Reference
This compound Digitoxose Anomeric oxygen Glycosylation reactions
Honokiol Biphenyl-diol 3,5-di-(2-propenyl) Anticancer, neuroprotective
3,6'-Disinapoyl Sucrose Sucrose Sinapoyl (propenoate) Food/cosmetic additive

Key Findings :

  • The 2-propenyl ether in the target compound enables alkylation reactions, distinguishing it from Honokiol’s allylphenolic moieties .
  • Propenyl groups in sucrose derivatives (e.g., 3,6'-Disinapoyl Sucrose) are ester-linked, whereas the target compound’s propenyl is ether-linked, altering stability .

Research Insights

Hydrolysis Behavior

Acid hydrolysis (0.05 M HCl, 60°C) of this compound releases digitoxose, identifiable by TLC (Rf = 0.51) . This contrasts with diginose (Rf = 0.66) and cymarose (Rf = 0.76), highlighting structural uniqueness among 2,6-dideoxy sugars .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.